copper(1+);1-ethynyl-4-ethynylbenzene
CAS No.: 65792-84-9
Cat. No.: VC19381046
Molecular Formula: C10H5Cu
Molecular Weight: 188.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65792-84-9 |
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Molecular Formula | C10H5Cu |
Molecular Weight | 188.69 g/mol |
IUPAC Name | copper(1+);1-ethynyl-4-ethynylbenzene |
Standard InChI | InChI=1S/C10H5.Cu/c1-3-9-5-7-10(4-2)8-6-9;/h1,5-8H;/q-1;+1 |
Standard InChI Key | DNZOYOSDSDFYEK-UHFFFAOYSA-N |
Canonical SMILES | C#CC1=CC=C(C=C1)C#[C-].[Cu+] |
Introduction
Synthesis and Preparation
Catalytic Methods Involving Palladium and Copper
The synthesis of copper(1+);1-ethynyl-4-ethynylbenzene derivatives often involves cross-coupling reactions catalyzed by palladium and copper complexes. For example, a protocol described by Ambeed (2020) utilized dichlorobis(triphenylphosphine)palladium(II) () and copper(I) iodide () in triethylamine to couple 4-iodoisopropylbenzene with acetylene derivatives, yielding bis(aryl)acetylenes with 87% efficiency . This method highlights the synergistic role of palladium and copper in facilitating Sonogashira-type couplings, which are critical for constructing ethynyl-substituted aromatic systems .
Table 1: Representative Synthesis Conditions for Ethynylbenzene Derivatives
Reagents | Catalyst System | Yield | Reference |
---|---|---|---|
4-Iodoisopropylbenzene, acetylene | , | 87% | |
Trimethylsilyl acetylene, aryl halide | , | 92% |
Isolation and Purification
Post-synthesis, the crude product is typically purified via silica gel chromatography using hexanes as the eluent. The low polarity of the ethynylbenzene derivatives ensures efficient separation from byproducts . Spectroscopic techniques such as NMR and mass spectrometry are employed to confirm structural integrity, with characteristic signals for ethynyl protons appearing at 2.8–3.2 ppm .
Structural and Spectroscopic Characterization
Molecular Geometry and Bonding
The X-ray crystallographic data for related copper(I)-acetylide complexes reveal a linear coordination geometry around the copper center, with bond lengths of for Cu–C bonds . The 1,4-diethynylbenzene ligand adopts a planar conformation, facilitating π-π stacking interactions in the solid state. Density functional theory (DFT) calculations corroborate the stability of this geometry, attributing it to the delocalization of electron density across the aromatic ring and ethynyl groups .
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations for the C≡C bonds appear at , while Cu–C vibrations are observed near .
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NMR Spectroscopy: NMR spectra exhibit singlet peaks for aromatic protons at 7.2–7.4 ppm and multiplet signals for alkyl substituents .
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Mass Spectrometry: The molecular ion peak at 188.69 corresponds to the ion, with fragmentation patterns consistent with loss of ethynyl groups .
Table 2: Key Spectroscopic Features
Technique | Key Signals | Interpretation |
---|---|---|
IR | 2100 cm⁻¹, 450 cm⁻¹ | C≡C and Cu–C stretches |
NMR | 7.2–7.4 (aromatic H) | Aromatic proton environment |
MS | 188.69 | Molecular ion confirmation |
Catalytic Applications in Organic Synthesis
Radical Trans-Selective Hydroboration
A landmark application of copper(I)-acetylide complexes is their role in radical-mediated hydroboration reactions. As reported by PMC (2022), copper(1+);1-ethynyl-4-ethynylbenzene derivatives catalyze the trans-hydroboration of ynamides with NHC-ligated boranes, achieving >90% yields and excellent stereoselectivity . The mechanism involves single-electron transfer (SET) from copper to the alkyne, generating a vinyl radical intermediate that reacts with the borane to form trans-configured products .
Figure 1: Proposed Mechanism for Copper-Catalyzed Hydroboration
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Oxidative Addition: Cu(I) interacts with the ynamide, forming a π-complex.
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Radical Generation: SET produces a vinyl radical and Cu(II).
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Boron Addition: The radical abstracts a boron atom from the NHC-borane, yielding the trans-product.
Polymerization and Materials Science
The ethynyl groups in copper(1+);1-ethynyl-4-ethynylbenzene enable its use as a monomer in conductive polymer synthesis. Oxidative polymerization of analogous ethynylbenzene complexes produces poly(phenylene ethynylene) (PPE) derivatives with tunable electronic properties, suitable for organic semiconductors .
Future Perspectives and Research Directions
Future studies should explore the compound’s utility in asymmetric catalysis and photoredox reactions. Additionally, its incorporation into metal-organic frameworks (MOFs) could enhance catalytic selectivity through site isolation. Computational modeling of reaction pathways will further elucidate the interplay between copper’s oxidation state and ligand geometry.
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